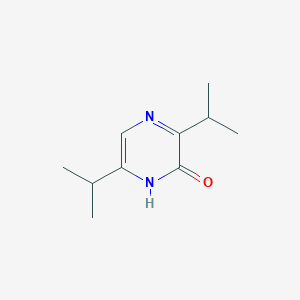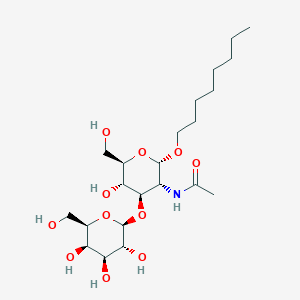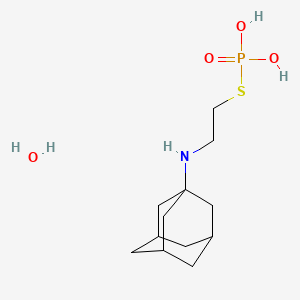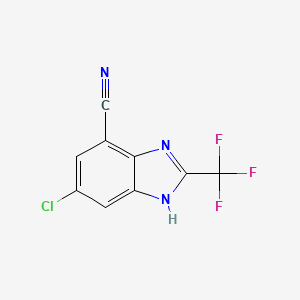
Trilithium monocarbide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trilithium monocarbide is a chemical compound with the formula CLi₃ It is a carbide, a class of compounds composed of carbon and a less electronegative element
Preparation Methods
The synthesis of trilithium monocarbide can be achieved through several methods:
Synthesis from Simple Substances: This involves the direct combination of lithium and carbon at high temperatures. The reaction typically occurs in an inert atmosphere to prevent oxidation.
Metallothermal Reduction: This method involves the reduction of lithium compounds with a more reactive metal in the presence of carbon.
Carbothermal Reduction: In this method, lithium oxide is reduced with carbon at high temperatures to form this compound.
Plasma-Chemical Synthesis: This involves the deposition of lithium and carbon in a plasma state to form the compound.
Chemical Reactions Analysis
Trilithium monocarbide undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can oxidize to form lithium oxide and carbon dioxide.
Reduction: It can be reduced further in the presence of strong reducing agents.
Substitution: this compound can undergo substitution reactions where lithium atoms are replaced by other metals or elements.
Hydrolysis: In the presence of water, it can hydrolyze to form lithium hydroxide and methane.
Scientific Research Applications
Trilithium monocarbide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its reactivity.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in drug delivery mechanisms.
Mechanism of Action
The mechanism by which trilithium monocarbide exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with cellular components, leading to changes in cellular function. Its reactivity allows it to participate in various chemical pathways, making it a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
Trilithium monocarbide can be compared with other carbides such as:
Titanium Carbide (TiC): Known for its hardness and use in cutting tools.
Vanadium Carbide (VC): Used as an inhibitor in the growth of tungsten carbide grains.
Zirconium Carbide (ZrC): Notable for its high melting point and use in high-temperature applications.
This compound is unique due to its specific combination of lithium and carbon, which imparts distinct properties not found in other carbides.
Properties
CAS No. |
70378-93-7 |
|---|---|
Molecular Formula |
CH3Li3+2 |
Molecular Weight |
35.9 g/mol |
IUPAC Name |
trilithium;carbanide |
InChI |
InChI=1S/CH3.3Li/h1H3;;;/q-1;3*+1 |
InChI Key |
YYSUAFGVLUEJDX-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[Li+].[Li+].[CH3-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine](/img/structure/B13780330.png)
![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)
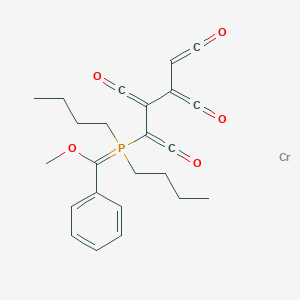

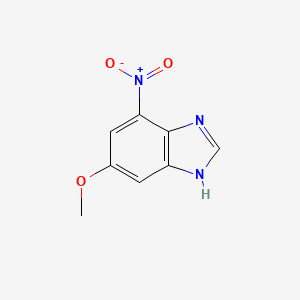
![Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-EN-1-oate]](/img/structure/B13780378.png)
![1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide](/img/structure/B13780392.png)
![2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]-](/img/structure/B13780395.png)
